![molecular formula C21H16ClFN6O B2718734 2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide CAS No. 1173039-17-2](/img/structure/B2718734.png)
2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide
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Description
2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide is a useful research compound. Its molecular formula is C21H16ClFN6O and its molecular weight is 422.85. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Compounds derived from pyrazolopyrimidines have been synthesized and evaluated for their anticancer activity. For example, a series of novel pyrazolopyrimidines derivatives exhibited cytotoxic effects against cancer cell lines, demonstrating their potential as anticancer agents. This indicates the utility of such compounds in the development of new therapeutic options for cancer treatment (Rahmouni et al., 2016). Similarly, benzofuran-2-yl pyrazole pyrimidine derivatives have been synthesized and shown to possess antitumor activity, further underscoring the relevance of this chemical framework in cancer research (El-Zahar et al., 2011).
Anti-inflammatory and Anti-5-lipoxygenase Agents
The synthesis of pyrazolopyrimidines has also been directed towards evaluating their anti-inflammatory properties. A study on novel pyrazolopyrimidines derivatives highlighted their significant anti-5-lipoxygenase activity, suggesting their potential in treating diseases with an inflammatory component (Rahmouni et al., 2016).
Antimicrobial Applications
Further research has led to the development of pyrazole analogues, which have demonstrated potent antimicrobial activity. This suggests the compound's structure could be a beneficial scaffold for the design of new antimicrobial agents, which are crucial in addressing the challenge of antibiotic resistance (Raparla et al., 2013).
Diagnostic and Imaging Applications
Substituted pyrazolopyrimidines have been utilized in the study of peripheral benzodiazepine receptors using positron emission tomography, highlighting their potential in diagnostic applications and the study of neurodegenerative disorders (Fookes et al., 2008).
properties
IUPAC Name |
2-chloro-4-fluoro-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN6O/c1-13-25-19(12-20(26-13)29-10-2-9-24-29)27-15-4-6-16(7-5-15)28-21(30)17-8-3-14(23)11-18(17)22/h2-12H,1H3,(H,28,30)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMHOHUAIRQLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide |
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